![molecular formula C20H16Cl2F3N5 B609919 Pexidartinib hydrochloride CAS No. 2040295-03-0](/img/structure/B609919.png)
Pexidartinib hydrochloride
Vue d'ensemble
Description
Pexidartinib, sold under the brand name Turalio, is a kinase inhibitor drug used for the treatment of adults with symptomatic tenosynovial giant cell tumor (TGCT) associated with severe morbidity or functional limitations and not amenable to improvement with surgery . It works by inhibiting the colony-stimulating factor (CSF1)/CSF1 receptor pathway .
Molecular Structure Analysis
Pexidartinib hydrochloride has a molecular formula of C20H15ClF3N5 . It is a small molecule tyrosine kinase inhibitor with selective activity against the colony-stimulating factor 1 (CSF1) receptor .Physical And Chemical Properties Analysis
Pexidartinib hydrochloride has a molecular weight of 417.82 g·mol −1 . More specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Pharmacokinetics and Clinical Applications
Pexidartinib hydrochloride, primarily recognized for its role in treating tenosynovial giant cell tumor (TGCT), has been the subject of various pharmacokinetic studies. Research reveals that it operates as a kinase inhibitor, inducing tumor response and symptom improvement in adult patients with symptomatic TGCT. A population pharmacokinetic model was developed for Pexidartinib and its metabolite, ZAAD, indicating that patient demographics and clinical characteristics have small, generally clinically nonmeaningful effects on their pharmacokinetic profiles (Yin et al., 2020).
Mechanism of Action in TGCT Treatment
Pexidartinib has been acknowledged for its efficacy in treating TGCT, a rare group of tumors that form in the joints, characterized by pain, swelling, and restricted movement. It acts by inhibiting the colony-stimulating factor (CSF1)/CSF1 receptor pathway, which leads to inhibition of cell line proliferation and promotes the autophosphorylation process of the ligand-induced CSF1 receptor. This mechanism positions Pexidartinib as a promising drug candidate for TGCT treatment (Alsayadi & Chawla, 2020).
Clinical Considerations and Efficacy
Pexidartinib is the first-in-class FDA-approved agent for symptomatic locally advanced TGCT. It has demonstrated high anti-tumor activity and improved patient symptoms and functional outcomes in clinical settings. The drug's efficacy, pharmacodynamics, and toxicity profile have been extensively reviewed, emphasizing the need for careful patient selection and monitoring, especially regarding liver function, to balance the expected risk-benefit ratio (Baldi, Gronchi, & Stacchiotti, 2020).
Considerations in Patient Selection and Treatment Optimization
The selection of patients for Pexidartinib treatment is crucial in optimizing TGCT treatment modalities. The literature highlights the importance of identifying the patient population that would derive maximal benefit with minimal risk from Pexidartinib. It involves a comparison of efficacy and safety profiles across clinical and preclinical studies to traditional treatment options like surgery or radiotherapy. Studies suggest that rates of improvement in joint mobility, pain, and recurrence-free survival are promising, with the most common adverse events being mild or reversible (Vaynrub et al., 2022).
Safety And Hazards
Pexidartinib can cause serious and potentially fatal liver injury . Common side effects include increased lactate dehydrogenase, increased aspartate aminotransferase, loss of hair color, increased alanine aminotransferase, and increased cholesterol . Additional side effects include neutropenia, increased alkaline phosphatase, decreased lymphocytes, eye edema, decreased hemoglobin, rash, dysgeusia, and decreased phosphate .
Propriétés
IUPAC Name |
5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3N5.ClH/c21-15-6-16-14(10-28-19(16)29-11-15)5-12-2-4-18(26-7-12)27-9-13-1-3-17(25-8-13)20(22,23)24;/h1-4,6-8,10-11H,5,9H2,(H,26,27)(H,28,29);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLUYLRKLUYCEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CC2=CNC3=C2C=C(C=N3)Cl)NCC4=CN=C(C=C4)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2F3N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001026483 | |
Record name | Pexidartinib hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001026483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pexidartinib hydrochloride | |
CAS RN |
2040295-03-0 | |
Record name | Pexidartinib hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2040295030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pexidartinib hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001026483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PEXIDARTINIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS6WAI3XN7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.